2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid
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Overview
Description
2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9ClFO2 It is a cyclopropane derivative with a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 3-chloro-2-fluorophenylboronic acid with a cyclopropanecarboxylic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted phenylcyclopropanecarboxylic acids can be formed.
Oxidation Products: Carboxylates or ketones.
Reduction Products: Alcohols or aldehydes.
Scientific Research Applications
2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorophenyl)cyclopropanecarboxylic acid
- 2-(3-Chlorophenyl)cyclopropanecarboxylic acid
- 2-(3-Bromophenyl)cyclopropanecarboxylic acid
Uniqueness
2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H8ClFO2 |
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Molecular Weight |
214.62 g/mol |
IUPAC Name |
2-(3-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) |
InChI Key |
SBNZLYNJIDZCIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
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